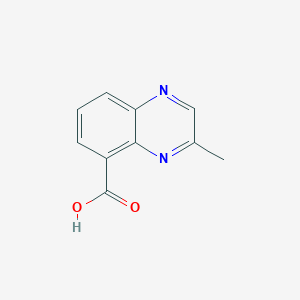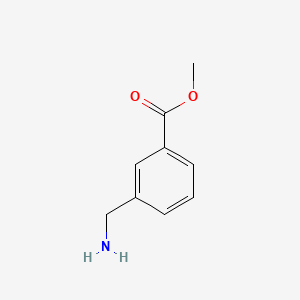
Methyl 3-(aminomethyl)benzoate
Descripción general
Descripción
“Methyl 3-(aminomethyl)benzoate” is a chemical compound with the molecular formula C9H11NO2 . It is also known as “methyl 3-aminomethyl benzoate hydrochloride” and has a molecular weight of 201.65 . It is a solid substance at room temperature .
Synthesis Analysis
“Methyl benzoate” is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . The synthesis of similar compounds has been reported through esterification reactions .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(aminomethyl)benzoate” can be represented by the InChI code: 1S/C9H11NO2.ClH/c1-12-9(11)8-4-2-3-7(5-8)6-10;/h2-5H,6,10H2,1H3;1H .
Chemical Reactions Analysis
“Methyl benzoate” reacts at both the ring and the ester, depending on the substrate. Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .
Physical And Chemical Properties Analysis
“Methyl 3-(aminomethyl)benzoate” is a white to brown solid with a boiling point of 179-181°C .
Aplicaciones Científicas De Investigación
Enhancing NMDAR-Mediated Neurotransmission
- Application: Sodium benzoate, a derivative of benzoic acid, has been explored for its potential in enhancing NMDAR-mediated neurotransmission. This approach is considered novel for the treatment of schizophrenia.
- Research Findings: A study found that sodium benzoate produced significant improvement in various symptom domains and neurocognition in patients with chronic schizophrenia, suggesting promise for d-amino acid oxidase inhibition in drug development for schizophrenia (Lane et al., 2013).
Synthesis of Radioactive Compounds
- Application: Methyl benzoate derivatives are used in the synthesis of radioactive compounds for research purposes.
- Research Findings: A specific study described the synthesis of methyl 4-(2,5-dihydroxybenzylamino)benzoate, a compound with potential applications in radiochemistry and pharmaceuticals (Taylor et al., 1996).
Plant Scent Compound Biosynthesis
- Application: In plants like snapdragons, methyl benzoate is a primary scent compound, essential for pollinator attraction.
- Research Findings: Studies have characterized the enzymes and genetic regulation involved in the biosynthesis and emission of methyl benzoate, providing insights into plant-pollinator interactions and floral scent evolution (Dudareva et al., 2000).
Development of Polyamides
- Application: Methyl benzoate derivatives are used in the synthesis of hyperbranched aromatic polyamides, materials with potential applications in high-performance polymers.
- Research Findings: Research demonstrated the successful synthesis of hyperbranched aromatic polyamides using methyl 3,5-bis(4-aminophenoxy)benzoate, which could lead to the development of new materials with unique properties (Yang et al., 1999).
Chemical Synthesis and Modifications
- Application: Methyl benzoate and its derivatives play a role in chemical syntheses, such as α-alkylation of β-aminobutanoates.
- Research Findings: Studies on the chemical modifications and reactions of methyl benzoate derivatives have contributed to the development of methods for synthesizing various organic compounds (Seebach & Estermann, 1987).
Alzheimer's Disease Treatment
- Application: Sodium benzoate, related to benzoic acid, has been studied as a potential treatment for early-phase Alzheimer's Disease.
- Research Findings: A trial demonstrated that sodium benzoate improved cognitive and overall functions in patients with early-phase Alzheimer's Disease, showing its promise as a novel treatment approach (Lin et al., 2014).
Safety And Hazards
“Methyl 3-(aminomethyl)benzoate” is classified under the GHS07 hazard class. It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-(aminomethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBKDJSKHXGOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383448 | |
| Record name | Methyl 3-(aminomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(aminomethyl)benzoate | |
CAS RN |
93071-65-9 | |
| Record name | Methyl 3-(aminomethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1,3-Dioxolan-2-yl)ethyl]piperazine](/img/structure/B1585878.png)

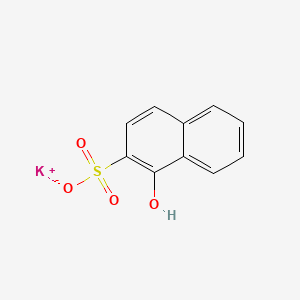


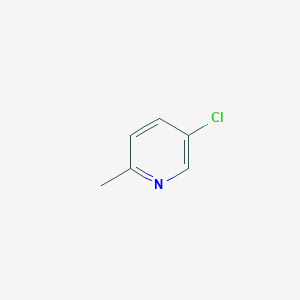

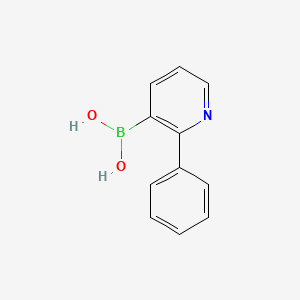
![6-Methylimidazo[1,2-a]pyridine](/img/structure/B1585894.png)


